molecular formula C19H30O3 B13153367 4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one

4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one

Cat. No.: B13153367
M. Wt: 306.4 g/mol
InChI Key: JAZGOMWVSBKFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene core with multiple methyl groups and a dioxolane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the phenanthrene core, followed by the introduction of methyl groups and the formation of the dioxolane ring. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure efficient production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The methyl groups and dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various substituted phenanthrene derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound of 4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one, known for its aromatic properties.

    Tetramethylphenanthrene: A derivative with multiple methyl groups, similar to the target compound.

    Dioxolane Derivatives: Compounds containing the dioxolane ring, which share structural similarities with the target compound.

Uniqueness

This compound is unique due to its combination of a phenanthrene core, multiple methyl groups, and a dioxolane ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

4,6a,9,9-tetramethyl-1,2,4,4a,5,6,7,7a,10a,11,11a,11b-dodecahydrophenanthro[2,3-d][1,3]dioxol-3-one

InChI

InChI=1S/C19H30O3/c1-11-12-7-8-19(4)10-17-16(21-18(2,3)22-17)9-14(19)13(12)5-6-15(11)20/h11-14,16-17H,5-10H2,1-4H3

InChI Key

JAZGOMWVSBKFOB-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC3(CC4C(CC3C2CCC1=O)OC(O4)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.